molecular formula C12H17N3OS B2406948 N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide CAS No. 2094557-07-8

N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide

Cat. No.: B2406948
CAS No.: 2094557-07-8
M. Wt: 251.35
InChI Key: INNMBHMJLHHFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The formation of pyrrolidin-2-ones, for instance, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

Pyrrolidine derivatives exhibit a range of physical and chemical properties that can be influenced by factors such as the presence of different substituents and the stereochemistry of the molecule . These properties can be important in determining the compound’s pharmacokinetic profile and its suitability as a drug candidate .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating that they may act by binding to androgen receptors .

Future Directions

The future directions in the field of pyrrolidine derivatives are likely to involve the continued exploration of this versatile scaffold for the development of new biologically active compounds . This could involve the design and synthesis of new pyrrolidine compounds with different biological profiles, as well as further investigation into the influence of steric factors and the stereochemistry of the molecule on biological activity .

Properties

IUPAC Name

N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-11(16)13-6-5-10-9-17-12(14-10)15-7-3-4-8-15/h2,9H,1,3-8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMBHMJLHHFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CSC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.